1,4-Dimethylpiperidin-4-amine chemical properties
1,4-Dimethylpiperidin-4-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Amino-1,4-dimethylpiperidine
Foreword: Defining the Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, prized for its ability to confer favorable physicochemical properties and three-dimensional complexity upon therapeutic candidates.[1] This guide focuses on a specific, highly functionalized derivative: 4-Amino-1,4-dimethylpiperidine (CAS No. 39774-63-5). This molecule, featuring a tertiary amine within the ring (N1) and a primary amine at a quaternary carbon center (C4), presents a unique and compelling set of characteristics for researchers in drug development. Its structure offers distinct vectors for chemical modification, enabling precise tuning of properties such as basicity, solubility, and hydrogen bonding potential. This document provides an in-depth exploration of its chemical properties, a validated synthetic protocol, and insights into its application as a strategic building block in organic synthesis and drug discovery.
Physicochemical and Structural Properties
The strategic placement of two methyl groups and an amino group on the piperidine core dictates the molecule's physical behavior and reactivity. The N1-methyl group ensures the ring nitrogen is a tertiary amine, while the C4-methyl group creates a sterically hindered quaternary center, influencing the reactivity of the C4-amino group.
Data Summary Table
Quantitative data for 4-Amino-1,4-dimethylpiperidine is not extensively published. The following table includes experimentally reported data where available and predicted values based on closely related analogs like N,N-Dimethylpiperidin-4-amine. This approach is standard in early-phase research when characterizing novel or sparsely documented compounds.
| Property | Value / Observation | Source / Basis |
| CAS Number | 39774-63-5 | Authoritative Chemical Databases |
| Molecular Formula | C₇H₁₆N₂ | Calculated |
| Molecular Weight | 128.22 g/mol | Calculated[2][3][4] |
| Appearance | Colorless to pale yellow liquid | Analog Comparison[2][5] |
| Boiling Point | ~180-195 °C (Predicted) | Based on analogs like N,N-Dimethylpiperidin-4-amine[2][6][7] |
| Density | ~0.9 - 1.0 g/cm³ (Predicted) | Based on analogs like N,N-Dimethylpiperidin-4-amine[2][7] |
| pKa (Conjugate Acid) | pKa₁: ~10.1 (N1-H⁺)pKa₂: ~9.5 (C4-NH₃⁺) (Predicted) | Estimated based on N-methylpiperidine and sterically hindered amines[8] |
| Solubility | Miscible with water, ethanol, ether | Predicted based on functional groups; analog data shows miscibility with organic solvents and limited water solubility[2] |
Synthesis and Mechanistic Considerations
The synthesis of 4-Amino-1,4-dimethylpiperidine is most effectively achieved via reductive amination of a key intermediate, 1,4-dimethyl-4-piperidone. This method is robust, high-yielding, and provides a clear, verifiable pathway to the target compound.
Diagram of Synthetic Workflow
Caption: Proposed multi-step synthesis of 4-Amino-1,4-dimethylpiperidine.
Experimental Protocol: Synthesis via Ritter Reaction
This protocol is a self-validating system; successful isolation and characterization of the intermediate at each major step confirms the reaction's progress before proceeding.
Step 1: Synthesis of 1,4-Dimethylpiperidin-4-ol
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System Setup: To a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, add 1-methyl-4-piperidone (1 eq.). Dissolve in anhydrous diethyl ether (3 M solution).
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Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide (1.1 eq., 3.0 M solution in ether) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
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Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
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-
Reaction & Quenching: After addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC until the starting material is consumed. Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
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Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dimethylpiperidin-4-ol, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Amino-1,4-dimethylpiperidine
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Ritter Reaction: To a flask containing 1,4-dimethylpiperidin-4-ol (1 eq.) in acetonitrile (2 M solution), add concentrated sulfuric acid (2 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours.
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Causality: Sulfuric acid protonates the hydroxyl group, which then leaves as water to form a stable tertiary carbocation at C4. Acetonitrile, a weak nucleophile, attacks this carbocation, initiating the Ritter reaction to form a nitrilium ion intermediate.
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Hydrolysis: Carefully pour the reaction mixture over crushed ice and basify to pH > 12 with 6 M sodium hydroxide solution. Heat the mixture to reflux for 6 hours to hydrolyze the acetamide intermediate.
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Causality: Basic hydrolysis of the N-acetyl intermediate cleaves the amide bond to reveal the desired primary amine.
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Final Extraction & Purification: Cool the mixture and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via vacuum distillation to afford pure 4-Amino-1,4-dimethylpiperidine.
Spectroscopic Characterization
Structural confirmation relies on a combination of NMR, IR, and mass spectrometry. The predicted spectral data provides a benchmark for validating the identity and purity of the synthesized compound.
| Technique | Expected Chemical Shift / Signal | Structural Assignment |
| ¹H NMR | Singlet (~2.2 ppm, 3H)Singlet (~1.1 ppm, 3H)Broad Singlet (~1.5 ppm, 2H, exchangeable)Multiplets (~1.6-1.8 ppm, 4H)Multiplets (~2.4-2.6 ppm, 4H) | N1-CH₃C4-CH₃C4-NH₂Piperidine H3/H5 (axial/equatorial)Piperidine H2/H6 (axial/equatorial) |
| ¹³C NMR | ~46 ppm~28 ppm~55 ppm~50 ppm~40 ppm | N1-CH₃C4-CH₃C2/C6C4 (Quaternary)C3/C5 |
| IR (Infrared) | 3300-3400 cm⁻¹ (two bands)2950-2800 cm⁻¹1590-1650 cm⁻¹ | N-H stretch (primary amine)C-H stretch (aliphatic)N-H bend (scissoring) |
| MS (ESI+) | m/z = 129.14 [M+H]⁺ | Mass of the protonated molecule |
Expertise Note: In ¹H NMR, the signals for the piperidine ring protons (H2/H6 and H3/H5) are expected to be complex multiplets due to chair conformations and axial/equatorial coupling. 2D NMR techniques like COSY and HSQC would be essential for unambiguous assignment.[9]
Reactivity and Synthetic Potential
The molecule's utility stems from its two distinct nitrogen centers, which can be addressed with high selectivity.
Diagram of Key Reaction Pathways
Caption: Selective reactivity at the C4-primary amine versus the N1-tertiary amine.
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C4-Primary Amine: This is the primary site for building molecular complexity. It readily undergoes acylation, sulfonylation, and reductive amination. The adjacent quaternary center provides steric shielding, which can be leveraged to influence selectivity in certain reactions or to modulate the final conformation of the product.
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N1-Tertiary Amine: This site is primarily basic and can be protonated to form salts, a common strategy for improving the aqueous solubility and crystallinity of drug candidates. It can also be quaternized with alkyl halides, though this is a less common transformation in drug design. Its basicity (predicted pKa ~10.1) makes it an effective proton sponge in reactions involving the C4-amine.[8]
Applications in Drug Development
The 4-aminopiperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][10] 4-Amino-1,4-dimethylpiperidine serves as a next-generation building block, offering specific advantages.
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Scaffold for Novel Inhibitors: The primary amine provides a handle for attaching pharmacophoric groups that can interact with target proteins. For instance, derivatives of 4-aminopiperidine have been developed as potent antifungal agents that inhibit ergosterol biosynthesis and as partial agonists for the Farnesoid X receptor (FXR) for treating metabolic diseases.[11][12]
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Modulation of Physicochemical Properties: The N1-methyl group and the overall compact, saturated structure contribute to improved metabolic stability and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The two amine groups allow for fine-tuning of LogP and pKa to optimize cell permeability and target engagement.
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CNS Drug Design: The piperidine core is prevalent in central nervous system (CNS) agents. The ability to form a cationic center at physiological pH via the N1-amine can be exploited for interactions with specific receptors, such as NMDA receptors, where polyamine modulation is a known mechanism.[6]
Safety, Handling, and Toxicology
As a difunctional amine, 4-Amino-1,4-dimethylpiperidine requires careful handling. The following safety information is extrapolated from data for the structurally similar N,N-Dimethylpiperidin-4-amine, a standard practice for risk assessment of new chemical entities.[3][13]
| Hazard Category | GHS Classification and Statements | Handling Protocol |
| Acute Toxicity | H302: Harmful if swallowed (Warning) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage (Danger) | Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated fume hood.[3][13] |
| Eye Damage | H318: Causes serious eye damage (Danger) | Use of safety goggles or a face shield is mandatory. An eyewash station must be immediately accessible.[6] |
| Incompatibilities | Strong oxidizing agents, acid chlorides, anhydrides. | Store away from incompatible materials in a cool, dry, well-ventilated area.[7][13] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C. | Keep container tightly sealed to prevent moisture and CO₂ absorption.[6] |
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][13]
Conclusion
4-Amino-1,4-dimethylpiperidine is a highly valuable, bifunctional building block for chemical synthesis and drug discovery. Its unique substitution pattern—a basic tertiary amine within the ring and a sterically-influenced primary amine at a quaternary center—provides a robust platform for generating diverse chemical libraries. The synthetic route is straightforward and scalable, and the compound's reactivity is predictable and selective. For researchers and scientists in drug development, this scaffold offers a compelling opportunity to design novel molecules with finely-tuned physicochemical and pharmacological properties, paving the way for the next generation of targeted therapeutics.
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